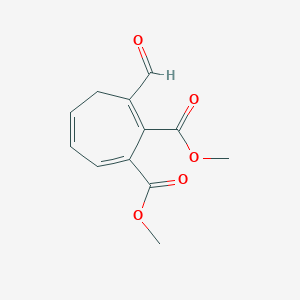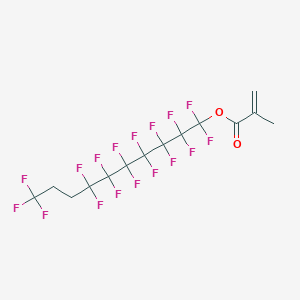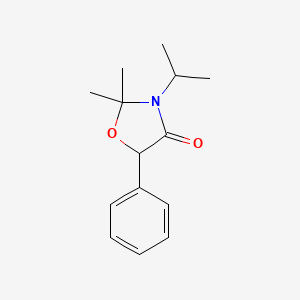
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one is an organic compound belonging to the oxazolidinone class Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between a substituted phenyl isocyanate and a suitable amino alcohol. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalyst: Base catalysts like triethylamine or pyridine.
Temperature: Mild to moderate temperatures (0°C to 50°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or other positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
科学研究应用
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one has several scientific research applications:
Medicinal Chemistry: As a scaffold for designing new antibiotics or other therapeutic agents.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Potential use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved include:
Ribosomal binding: Interfering with the function of the ribosome and preventing protein synthesis.
Pathway inhibition: Disrupting essential bacterial pathways, leading to cell death.
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and spectrum of activity.
Uniqueness
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one is unique due to its specific substituents, which may confer distinct chemical properties and biological activities compared to other oxazolidinones. Its unique structure allows for potential modifications and applications in various fields.
属性
CAS 编号 |
64201-09-8 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-phenyl-3-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15-13(16)12(17-14(15,3)4)11-8-6-5-7-9-11/h5-10,12H,1-4H3 |
InChI 键 |
FQHHTISQUVCEOY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)C(OC1(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
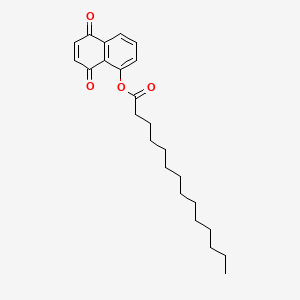
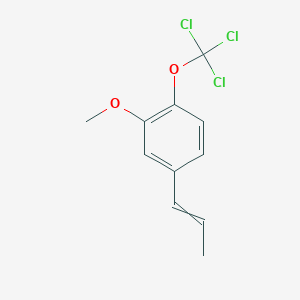
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
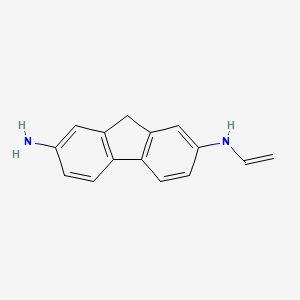

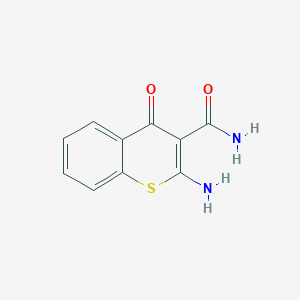

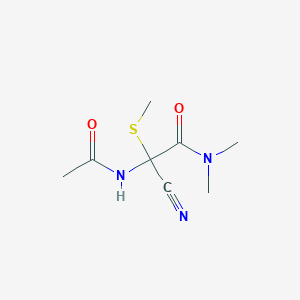
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
